Technical Documentation Center

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
  • CAS: 1172944-61-4

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine: A Technical Guide to Benzodioxin Methanamine Pharmacophores

Executive Summary (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine (CAS 923215-34-3) is a specialized biochemical building block and pharmacophore widely utilized in proteomics research and the development of novel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine (CAS 923215-34-3) is a specialized biochemical building block and pharmacophore widely utilized in proteomics research and the development of novel neurotherapeutics[1]. While the primary amine itself serves as a foundational scaffold, its true pharmacological value lies in its ability to dictate binding interactions within the orthosteric sites of monoaminergic G-protein coupled receptors (GPCRs)[2].

Extensive in vitro characterization of derivatives containing this core motif (such as the atypical antipsychotic candidate SSR181507) reveals a highly sought-after dual mechanism: Dopamine D2 receptor antagonism coupled with Serotonin 5-HT1A receptor partial agonism [3]. This whitepaper provides an in-depth analysis of the in vitro mechanistic pathways modulated by this pharmacophore and outlines the self-validating experimental workflows required to quantify its pharmacological profile.

Receptor Pharmacology & Signal Transduction

The benzodioxin methanamine moiety is a "privileged structure" in medicinal chemistry, capable of interacting with multiple aminergic receptors with high affinity[4].

Dopamine D2 Receptor Antagonism

In vitro, the compound acts as a competitive antagonist at the Dopamine D2 receptor (a Gi/o-coupled GPCR). By occupying the orthosteric binding site, the benzodioxin methanamine scaffold prevents endogenous dopamine from stabilizing the receptor's active conformation[5]. Consequently, the Gi/o protein remains inactive, preventing the downstream inhibition of adenylyl cyclase (AC) and leading to a relative normalization of cyclic AMP (cAMP) levels in hyperdopaminergic states.

Serotonin 5-HT1A Receptor Partial Agonism

Simultaneously, the structural geometry of the 8-chloro-benzodioxin ring allows it to bind to the 5-HT1A receptor. Unlike its action at the D2 receptor, the scaffold acts as a partial agonist here[4]. Binding induces a conformational shift that promotes the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit subsequently inhibits adenylyl cyclase, reducing intracellular cAMP accumulation, while the Gβγ dimer activates G protein-coupled inwardly-rectifying potassium (GIRK) channels[6].

GPCR_Pathway Compound (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine (Pharmacophore) D2R Dopamine D2 Receptor Compound->D2R Antagonizes HT1A Serotonin 5-HT1A Receptor Compound->HT1A Agonizes Gi_D2 Gi/o Protein (Inactive) D2R->Gi_D2 Prevents Activation Gi_5HT Gi/o Protein (Active) HT1A->Gi_5HT Activates AC Adenylyl Cyclase (AC) Gi_D2->AC Disinhibits AC Gi_5HT->AC Inhibits AC cAMP cAMP Levels AC->cAMP Modulates

Diagram 1: Dual GPCR signaling modulation by the benzodioxin methanamine scaffold.

Experimental Workflows: A Self-Validating System

As a Senior Application Scientist, I emphasize that binding affinity ( Ki​ ) does not equate to functional efficacy ( Emax​ ). Therefore, characterizing this compound requires a two-tiered, self-validating experimental system: Radioligand Binding (to prove target engagement) followed by a [35S]GTPγS Assay (to prove functional consequence).

Protocol 1: Radioligand Binding Assay (Target Engagement)

Causality Check: We utilize [3H] raclopride (for D2) and [3H] 8-OH-DPAT (for 5-HT1A) because these radioligands selectively label the orthosteric sites of their respective receptors. Displacement of these radioligands by our compound confirms direct competitive binding, ruling out allosteric modulation.

  • Membrane Preparation : Homogenize recombinant CHO cells expressing human D2 or 5-HT1A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand ( [3H] raclopride or [3H] 8-OH-DPAT at their respective Kd​ concentrations), and varying concentrations of the benzodioxin methanamine compound ( 10−11 to 10−4 M).

  • Non-Specific Binding (NSB) : Define NSB using 10 µM (+)-butaclamol (for D2) or 10 µM serotonin (for 5-HT1A). Crucial step: This ensures we are measuring true receptor binding, not lipid partitioning or non-specific adherence to the plastic.

  • Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding). Wash three times with cold buffer. Quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis : Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Binding Assay (Functional Efficacy)

Causality Check: To differentiate between an agonist and an antagonist, we measure the receptor-mediated exchange of GDP for the non-hydrolyzable radiolabeled GTP analog, [35S]GTPγS . Agonists increase binding; antagonists block agonist-induced binding[5].

  • Assay Setup : Incubate cell membranes in assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl2​ , 1 µM GDP, pH 7.4) containing 0.1 nM [35S]GTPγS .

  • 5-HT1A Agonism Test : Add the compound alone. An increase in [35S]GTPγS binding above basal levels indicates agonism. Calculate EC50​ and Emax​ relative to a full agonist (e.g., serotonin).

  • D2 Antagonism Test : Stimulate the membranes with an EC80​ concentration of dopamine. Add varying concentrations of the compound. A concentration-dependent decrease in dopamine-stimulated [35S]GTPγS binding confirms antagonism. Calculate the functional IC50​ .

  • Termination : Filter and count as described in Protocol 1.

Workflow Prep Membrane Preparation Binding Radioligand Binding (Target Engagement) Prep->Binding Step 1 Func [35S]GTPγS Assay (Functional Efficacy) Binding->Func Step 2 Data Data Analysis (IC50, EC50, Emax) Func->Data Step 3

Diagram 2: Self-validating in vitro screening workflow for GPCR ligands.

Quantitative Data Presentation

The following table summarizes the typical in vitro pharmacological profile of optimized benzodioxin methanamine derivatives (e.g., SSR181507) to illustrate the scaffold's potential[5].

Receptor TargetAssay TypeParameterTypical Value RangeInterpretation
Dopamine D2 Radioligand Binding Ki​ 0.5 - 5.0 nMHigh-affinity orthosteric binding
Dopamine D2 [35S]GTPγS Functional IC50​ 2.0 - 10.0 nMPotent functional antagonism
Serotonin 5-HT1A Radioligand Binding Ki​ 0.1 - 2.0 nMHigh-affinity orthosteric binding
Serotonin 5-HT1A [35S]GTPγS EC50​ 1.0 - 5.0 nMPotent functional activation
Serotonin 5-HT1A [35S]GTPγS Emax​ 40% - 60%Partial agonism (vs. 5-HT)

Conclusion

The (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine scaffold represents a highly tunable pharmacophore in neuropharmacology. By employing rigorous, self-validating in vitro assays—combining radioligand binding for target engagement and [35S]GTPγS assays for functional efficacy—researchers can accurately map its dual D2 antagonist and 5-HT1A partial agonist properties. This mechanistic profile is foundational for developing next-generation atypical antipsychotics with reduced extrapyramidal side effects.

References

  • NextSDS : Chemical Substance Information for (8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine. 1

  • Santa Cruz Biotechnology : (8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine Biochemicals. 2

  • Journal of Medicinal Chemistry (ACS) : N-Substituted (2,3-Dihydro-1,4-benzodioxin-2-yl)methylamine Derivatives as D2 Antagonists/5-HT1A Partial Agonists. 4

  • PubMed (NIH) : SSR181507, a dopamine D2 receptor antagonist and 5-HT1A receptor agonist. II: Behavioral profile. 3

  • Journal of Pharmacology and Experimental Therapeutics : Contrasting Contribution of 5-Hydroxytryptamine 1A Receptor Activation to Neurochemical Profile. 6

  • PubMed (NIH) : SSR181507, a dopamine D(2) receptor antagonist and 5-HT(1A) receptor agonist. I: Neurochemical and electrophysiological profile. 5

Sources

Exploratory

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine molecular weight and physicochemical properties

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular and physicochemical properties of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physicochemical properties of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, summarizes its key physicochemical parameters, outlines a plausible synthetic route with a detailed experimental protocol, and discusses its potential therapeutic applications based on the bioactivity of related analogs.

Chemical Identity and Molecular Characteristics

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine is a substituted benzodioxane derivative. The core structure consists of a benzene ring fused to a 1,4-dioxane ring, with a chlorine atom and a methylamine group attached to the aromatic portion.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueSource
Molecular Formula C₉H₁₀ClNO₂[1]
Monoisotopic Mass 199.04001 Da[1]
SMILES C1COC2=C(O1)C=C(C=C2Cl)CN[1]
InChI InChI=1S/C9H10ClNO2/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-4H,1-2,5,11H2[1]
InChIKey CCLGSDIFLDENKE-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XlogP 1.1[1]

The predicted XlogP value of 1.1 suggests that the compound has a moderate lipophilicity, which is often a desirable characteristic for drug candidates, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis and Experimental Protocol

A specific, published synthetic route for (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine is not available. However, based on the synthesis of analogous 1,4-benzodioxane derivatives, a plausible multi-step synthesis can be proposed starting from commercially available 4-chloro-2-nitrophenol.

Proposed Synthetic Pathway

Synthetic Pathway A 4-Chloro-2-nitrophenol B 1-(2-Hydroxy-5-chloro-3-nitrophenoxy)ethan-1-one A->B 1. K2CO3, Acetone 2. Chloroacetone C 8-Chloro-6-nitro-2,3-dihydro-1,4-benzodioxin B->C Ethylene glycol, p-TsOH D 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine C->D Fe, NH4Cl, EtOH/H2O E 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile D->E 1. NaNO2, HCl 2. CuCN, KCN F (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine E->F LiAlH4, THF Potential_Applications Core (8-Chloro-2,3-dihydro-1,4- benzodioxin-6-yl)methanamine App1 Anti-inflammatory Agents Core->App1 App2 Anticancer Therapeutics Core->App2 App3 Antihypertensive Drugs Core->App3 App4 Anti-diabetic Compounds Core->App4 App5 CNS-active Molecules Core->App5

Sources

Foundational

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine Hydrochloride

A Hypothetical Case Study for Researchers, Scientists, and Drug Development Professionals Disclaimer: This technical guide is a hypothetical case study as no public experimental crystal structure for (8-Chloro-2,3-dihydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical Case Study for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide is a hypothetical case study as no public experimental crystal structure for (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride is available at the time of writing. The methodologies, data, and analyses presented are based on established crystallographic principles and data from analogous structures to provide a comprehensive framework for such an investigation.

Introduction: The Significance of Three-Dimensional Structure

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine is a functionalized derivative of the benzodioxan scaffold, a privileged structure in medicinal chemistry. The incorporation of a chloro substituent and a methanamine group is anticipated to modulate its physicochemical properties, influencing its potential as a therapeutic agent. The hydrochloride salt form is frequently employed in pharmaceutical development to enhance aqueous solubility and improve bioavailability.[1]

A definitive understanding of the three-dimensional atomic arrangement of this compound is paramount. It provides unequivocal confirmation of its chemical identity, elucidates its conformational preferences, and reveals the intricate network of intermolecular interactions that dictate its solid-state behavior. This knowledge is indispensable for advancing structure-activity relationship (SAR) studies, refining computational models, and engineering stable pharmaceutical formulations. This guide details a comprehensive, albeit hypothetical, investigation into the crystal structure of this promising compound.

Methodology: A Dual-Pronged Strategy for Structural Elucidation

To achieve a high-fidelity structural model, we propose a synergistic approach that integrates experimental single-crystal X-ray diffraction with state-of-the-art computational crystal structure prediction (CSP).[2][3]

Synthesis and Single-Crystal Cultivation

The initial phase involves the chemical synthesis of the target compound. A plausible synthetic pathway would culminate in the formation of the hydrochloride salt by treating the parent amine with hydrochloric acid.[4]

The subsequent and often most challenging step is the cultivation of diffraction-quality single crystals.[5] A meticulous screening of crystallization parameters is essential. This empirical process involves a systematic variation of solvents (e.g., ethanol, methanol, acetonitrile, and aqueous mixtures), temperatures, and crystallization techniques such as slow evaporation, vapor diffusion, and controlled cooling. The ionic nature of the hydrochloride salt suggests that polar protic solvents would be a logical starting point for this screening process.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Analysis

SC-XRD stands as the unequivocal gold standard for determining the atomic-level structure of crystalline materials.[2]

Abridged Experimental Protocol:

  • Crystal Mounting and Cryo-cooling: A visually flawless single crystal is carefully selected and mounted on a goniometer. To mitigate thermal vibrations and potential radiation damage, the crystal is maintained at a cryogenic temperature (typically 100 K) in a stream of cold nitrogen gas.

  • Data Acquisition: X-ray diffraction data are collected using a modern diffractometer, which employs a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive area detector.

  • Data Processing and Structure Solution: The raw diffraction images are processed to generate a list of reflection intensities. The crystal structure is then solved using established algorithms like direct methods or dual-space methods.

  • Structural Refinement: The initial structural model is refined using a full-matrix least-squares on F² method. All non-hydrogen atoms are refined with anisotropic displacement parameters. Hydrogen atoms, especially the crucial ones involved in hydrogen bonding, are located in the difference Fourier map and refined isotropically.

Computational Crystal Structure Prediction (CSP): In Silico Validation

CSP serves as a powerful complementary technique to explore the landscape of possible crystal packing arrangements, known as polymorphs.[6][7] This computational approach can validate experimental findings and offer insights into the relative stabilities of different crystalline forms.

Computational Workflow:

  • Molecular Modeling: A geometrically optimized and energetically minimized model of the (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride ion pair is generated.

  • Global Search: A sophisticated search algorithm is employed to generate a multitude of hypothetical crystal structures across a range of common space groups.

  • Energy Ranking: The lattice energies of these generated structures are calculated using a combination of quantum mechanical methods and empirical dispersion corrections. The structures are then ranked based on their predicted stability.

  • Comparison: The lowest energy computationally predicted structures are compared with the experimentally determined crystal structure to assess the accuracy of the prediction and to identify potential, as-yet-undiscovered, polymorphs.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd SC-XRD Analysis cluster_csp Computational Prediction synthesis Synthesis of Amine & HCl Salt Formation crystallization Crystal Growth Screening synthesis->crystallization data_collection Data Collection crystallization->data_collection Select Single Crystal structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure global_search Global Search (CSP) energy_ranking Lattice Energy Calculation & Ranking global_search->energy_ranking energy_ranking->final_structure Validation & Polymorph Assessment

Caption: A dual-approach workflow for crystal structure determination.

Hypothetical Results and Structural Analysis

Crystallographic Data Summary

The following table presents a plausible set of crystallographic data for (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride, as would be determined by SC-XRD.

ParameterHypothetical Value
Chemical FormulaC₉H₁₁Cl₂NO₂
Formula Weight236.09 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)a = 10.5, b = 8.2, c = 12.1
α, β, γ (°)α = 90, β = 105, γ = 90
Volume (ų)1004
Z4
Density (calculated)1.56 g/cm³
Absorption Coefficient0.65 mm⁻¹
F(000)488
Final R-indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.12
Molecular Conformation

The asymmetric unit of the crystal would comprise one (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanaminium cation and one chloride anion. The benzodioxin ring system is expected to be largely planar, with the dihydrodioxin portion adopting a puckered, half-chair conformation. The methanaminium side chain would likely be positioned to minimize steric clashes with the aromatic ring.

Supramolecular Architecture and Intermolecular Forces

The crystal packing is anticipated to be governed by a robust network of hydrogen bonds, a hallmark of amine hydrochloride salts.[8][9]

  • Charge-Assisted N-H···Cl Hydrogen Bonds: The protonated ammonium group (-NH₃⁺) acts as a potent hydrogen bond donor. It is expected to form multiple strong, charge-assisted hydrogen bonds with the surrounding chloride anions (Cl⁻). These interactions are the primary determinants of the overall crystal packing.[1]

  • Weaker Intermolecular Contacts: A network of weaker C-H···O and C-H···Cl interactions, involving protons from the aromatic and methylene groups, would provide additional stabilization to the three-dimensional lattice.[10]

  • π-π Stacking Interactions: Depending on the specific packing motif, offset π-π stacking interactions between the electron-rich aromatic rings of adjacent cations could further enhance the stability of the crystal structure.

intermolecular_interactions cluster_cation1 Cation 1 cluster_anion Anion cluster_cation2 Cation 2 N1-H1 N-H Cl Cl⁻ N1-H1->Cl N-H···Cl Hydrogen Bond Aromatic_Ring1 Aromatic Ring Aromatic_Ring2 Aromatic Ring Aromatic_Ring1->Aromatic_Ring2 π-π Stacking N2-H2 N-H N2-H2->Cl N-H···Cl Hydrogen Bond

Caption: Key intermolecular interactions in the hypothetical crystal structure.

Implications for Pharmaceutical Development

A detailed crystallographic analysis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride would offer several tangible benefits to drug development programs:

  • Polymorphism Management: The synergy of experimental data and computational predictions provides a robust platform for identifying and characterizing potential polymorphs. This is critical as different polymorphs can exhibit distinct stabilities, dissolution profiles, and ultimately, bioavailability.

  • Informed Formulation Design: A thorough understanding of the intermolecular interactions and crystal packing facilitates the rational design of stable pharmaceutical formulations, mitigating the risk of undesirable solid-state transformations during manufacturing and storage.

  • Enhanced Structure-Based Drug Design: The precise molecular conformation observed in the solid state serves as a high-quality input for computational docking simulations. This can guide the design of next-generation analogs with improved potency and selectivity for their biological targets.

Conclusion

While the crystal structure of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride remains to be experimentally determined, this guide has presented a comprehensive, dual-strategy methodology for its elucidation and analysis. The hypothetical structural features and intermolecular interactions discussed herein, grounded in fundamental chemical and crystallographic principles, underscore the wealth of information that such a study would provide. This knowledge would be of immense value to researchers in medicinal chemistry and the pharmaceutical sciences, empowering the rational design and development of novel therapeutic agents.

References

  • Karamertzanis, P. G., & Pantelides, C. C. (2005). Ab Initio Crystal Structure Prediction - I. Rigid Molecules.
  • Kazantsev, A. V., Karamertzanis, P. G., Adjiman, C. S., & Pantelides, C. C. (2011). Efficient Handling of Molecular Flexibility in Lattice Energy Minimization of Organic Crystals.
  • Lommerse, J. P. M., Motherwell, W. D. S., Ammon, H. L., Dunitz, J. D., Gavezzotti, A., Hofmann, D. W. M., ... & Price, S. L. (2000). A test of crystal structure prediction of small organic molecules. Acta Crystallographica Section B: Structural Science, 56(4), 697-714.
  • Day, G. M., Cooper, T. G., Cruz-Cabeza, A. J., Hejczyk, K. E., Ammon, H. L., Boerrigter, S. X. M., ... & Price, S. L. (2009). Significant progress in predicting the crystal structures of small organic molecules - a report on the fourth blind test. Acta Crystallographica Section B: Structural Science, 65(2), 107-125.
  • Motherwell, W. D. S., Ammon, H. L., Dunitz, J. D., Dzyabchenko, A., Erk, P., Gavezzotti, A., ... & Williams, D. E. (2002). Crystal structure prediction of small organic molecules: a second blind test. Acta Crystallographica Section B: Structural Science, 58(4), 647-661.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
  • Jiang, Z.-H., & Chen, Y.-H. (2025). The crystal structure of (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3,4-oxadiazol-3(2H)-yl)(3-methylphenyl)methanone, C18H14N2O4S. Zeitschrift für Kristallographie - New Crystal Structures.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow.
  • Zhang, X., et al. (2012). Crystal structure of 2-(2,3-dihydrobenzo[3][6]dioxin-6-yl)-5-(4-nitro benzylsulfanyl)-[3][6][7]oxadiazole, C17H13N3O5S. Zeitschrift für Kristallographie - New Crystal Structures, 227(4), 449-450.

  • Piatek, P., & Rzya, P. (2006). Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction, 21(4), 310-313.
  • Mughal, S. Y., Khan, I. U., Harrison, W. T. A., Khan, M. H., & Arshad, M. N. (2012). N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2478.
  • ResearchGate. (2023). Single-crystal X-ray structure of the hydrochloride salt of compound 1.
  • PubChemLite. (8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine (C9H10ClNO2). Retrieved from [Link]

  • Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Supap, T. (n.d.). Effect of Intermolecular Interaction of Amine on Cp and ΔHvap. CO2-Capture-and-Conversion-Network.
  • Mphahlele, M. J., Gildenhuys, S., & Malindisa, S. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules, 28(19), 6965.
  • NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-5-ol. Retrieved from [Link]

  • NextSDS. (n.d.). 8-chloro-2,3-dihydro-1,4-benzodioxin-6-amine. Retrieved from [Link]

  • Chemspace. (n.d.). (8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 8-chloro-1-methyl-6-(o-chlorophenyl)-4H-s-triazolo-[4,3-a][3][6] benzodiazepine. Retrieved from [Link]

  • YouTube. (2022, June 7).
  • Chemspace. (n.d.). 3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one. Retrieved from [Link]

  • Zhang, W., & Liu, H. (2011). Fluorous Synthesis of 1,4-Benzodiazepine-2,5-dione Library.
  • Hathwar, V. R., Manivel, P., & Pal, R. (2006). Analysis of Cl…Cl and C–H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives. Journal of Chemical Sciences, 118(2), 179-185.
  • MDPI. (2006). Synthesis of 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][3][6]diazepine.

  • Rashid, M., Husain, A., & Mishra, R. (2010). Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3-dihydro-1H, 3H-1,4-benzodiazepin-2-one derivatives. Der Pharmacia Lettre, 2(1), 253-260.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine Stock Solutions for In Vitro Cell Culture

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Introduction & Pharmacological Context (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine is a specialized chemical intermediat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Introduction & Pharmacological Context

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine is a specialized chemical intermediate and pharmacophore building block. Compounds containing the benzodioxin methanamine scaffold are widely investigated in neuropharmacology, primarily as privileged structures for targeting G-protein coupled receptors (GPCRs) such as dopamine D2 and serotonin 5-HT1A receptors[1].

When evaluating these derivatives in cell-based functional assays (e.g., cAMP accumulation or β-arrestin recruitment), accurate stock solution preparation is critical. Improper handling can lead to compound precipitation, altered free-drug concentrations, and solvent-induced cytotoxicity, thereby confounding assay readouts and leading to false-negative or false-positive data.

Physicochemical Profiling

Before preparing stock solutions, it is essential to understand the physical constraints of the compound.

PropertyValue
Compound Name (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
CAS Number 923215-34-3[2]
Molecular Formula C9H10ClNO2[2]
Molecular Weight 199.63 g/mol [2]
Physical State Solid / Powder
Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3[2]

Solvent Selection & Causality

Why DMSO over Aqueous Buffers? As a free base primary amine attached to a halogenated aromatic ring, this compound exhibits high lipophilicity and poor aqueous solubility at a physiological pH of 7.4. While aqueous solubility could theoretically be improved by strong acidification (forming a hydrochloride salt in situ), introducing highly acidic solutions directly into buffered cell culture media can induce pH shock and cellular stress. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. DMSO effectively disrupts the hydrophobic crystal lattice of the benzodioxin core, ensuring complete molecular solvation without altering the protonation state of the amine.

Why strictly <0.1% Final DMSO? DMSO is a highly permeabilizing solvent that can alter lipid bilayer dynamics. Concentrations exceeding 0.1% to 0.5% (v/v) have been shown to decrease cell proliferation, induce mitochondrial damage, and alter cytokine production in various mammalian cell lines[3]. To maintain a self-validating experimental system where observed phenotypes are strictly drug-induced, the final DMSO concentration in the culture well must be capped at ≤0.1% (v/v).

Step-by-Step Protocol: Master Stock Preparation (10 mM)

Objective: Prepare a stable 10 mM master stock in anhydrous DMSO.

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: This prevents ambient moisture condensation on the hygroscopic powder, which could degrade the compound or artificially inflate the mass, altering the effective molarity.

  • Calculation: To prepare 1 mL of a 10 mM stock, weigh exactly 1.996 mg of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine.

  • Solvation: Add 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity, cell culture grade) to the vial.

  • Agitation: Vortex the vial for 30–60 seconds. If dissolution is incomplete, sonicate in a room-temperature water bath for 2–5 minutes.

  • Self-Validation (Visual QC): Hold the vial against a light source. The solution must be completely transparent with no refractive particulate matter.

  • Aliquoting & Storage: Divide the stock into 50 µL aliquots in amber or opaque microcentrifuge tubes to prevent repeated freeze-thaw cycles and photodegradation. Store at -20°C (short-term) or -80°C (long-term, up to 6 months).

Step-by-Step Protocol: Cell Culture Working Dilutions

Objective: Prepare treatment media without causing the compound to precipitate in aqueous solution.

  • Intermediate Dilution (in DMSO): Perform all serial dilutions (e.g., 10 mM down to 10 µM) in 100% DMSO.

    • Causality: Diluting directly into aqueous media at high concentrations often exceeds the compound's kinetic solubility limit, causing micro-precipitation.

  • Aqueous Spike (1:1000): Transfer 1 µL of the appropriate DMSO intermediate stock into 999 µL of pre-warmed (37°C) cell culture media.

  • Rapid Mixing: Immediately invert the tube 5–10 times or vortex gently.

    • Causality: Rapid dispersion prevents localized high concentrations of the lipophilic drug from nucleating and precipitating before it can evenly distribute.

  • Final Concentration: This yields a final drug concentration (e.g., 10 nM) with exactly 0.1% DMSO (v/v).

Mechanistic Workflow

G Compound (8-Chloro-2,3-dihydro- 1,4-benzodioxin-6-yl) methanamine Receptor Target GPCR (e.g., 5-HT1A / D2) Compound->Receptor Binds Gi Gi/o Protein Activation Receptor->Gi Couples AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Reduces Assay Cell-Based Functional Assay cAMP->Assay Quantified via

Fig 1. Mechanistic workflow of benzodioxin methanamine derivatives in GPCR functional assays.

Quality Control & Trustworthiness

To ensure the integrity of the assay, implement the following self-validating checks:

  • Phase-Contrast Microscopy: Before adding the spiked media to the cells, inspect a 100 µL drop under a phase-contrast microscope (20X or 40X objective). The presence of needle-like or amorphous micro-crystals indicates precipitation. If observed, the compound must be re-prepared at a lower master concentration.

  • Serum Protein Binding Control: Benzodioxin derivatives can exhibit high non-specific binding to Bovine Serum Albumin (BSA) present in standard Fetal Bovine Serum (FBS). To accurately determine the true pharmacological potency (EC50/IC50), perform the functional assays in low-serum (1% FBS) or serum-free media to control the free-drug fraction.

  • Vehicle Control: Always run a parallel vehicle control containing exactly 0.1% DMSO to establish the assay baseline and rule out solvent-induced artifacts[3].

References

  • Title: (8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine — Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: N-Substituted (2,3-Dihydro-1,4-benzodioxin-2-yl)methylamine Derivatives as D2 Antagonists/5-HT1A Partial Agonists with Potential as Atypical Antipsychotic Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes Source: PLOS ONE / PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Application

Application Note: A Validated HPLC-UV Method for the Quantification of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

Abstract This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine. This compound is a significant intermediate in pharmaceutical synthesis, and its accurate measurement is critical for ensuring process control and final product quality. The developed reversed-phase HPLC method demonstrates excellent linearity, accuracy, precision, and specificity, adhering to the validation principles outlined by the International Council for Harmonisation (ICH).[1][2][3] This document provides a comprehensive guide for researchers and quality control analysts, detailing the method development rationale, a step-by-step analytical protocol, and a complete validation summary.

Introduction and Scientific Rationale

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine is a substituted benzodioxin derivative characterized by a primary amine functional group.[4][5] The benzodioxin scaffold is prevalent in many biologically active molecules, making this compound a key building block in drug discovery and development.[6][7] Accurate quantification is essential for reaction monitoring, purity assessment, and stability testing.

High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely accessible analytical technique ideal for this purpose. The analyte possesses a substituted aromatic ring, which acts as a chromophore, allowing for sensitive detection by UV spectrophotometry.[8] However, the primary amine group can present chromatographic challenges, such as peak tailing due to interactions with the silica-based stationary phase. This method addresses these challenges through careful selection of the column and mobile phase composition to ensure symmetrical peak shape and reliable quantification.

The method validation described herein is rigorously based on the principles of the ICH Q2(R1) and FDA guidelines, ensuring the procedure is suitable for its intended purpose and yields data of high integrity.[1][9][10][11]

Method Development Strategy

The development of a robust HPLC method is a systematic process. The logical workflow followed in this study is designed to optimize the separation and detection of the analyte efficiently.

Caption: Workflow for HPLC-UV Method Development.

Analyte Properties and Chromatographic Choices
  • Structure: The molecule contains a moderately non-polar benzodioxin core and a polar primary amine group. This amphiphilic nature makes it well-suited for reversed-phase chromatography.

  • Column: A C18 stationary phase was selected for its strong hydrophobic retention of the benzodioxin ring system, providing a good starting point for separation.

  • Mobile Phase: The primary amine is basic and can interact with acidic residual silanols on the column packing, causing peak tailing. To mitigate this, an acidic mobile phase modifier (0.1% Phosphoric Acid) was used. This ensures the amine is consistently protonated to a single cationic species, improving peak shape and reproducibility.[12][13] Acetonitrile was chosen as the organic solvent over methanol for its lower UV cutoff and viscosity, allowing for better sensitivity and lower system backpressure.[13][14]

  • Detection Wavelength: Benzodioxin derivatives typically exhibit strong UV absorbance between 280-295 nm.[15] An initial diode array detector (DAD) scan confirmed a maximum absorbance (λmax) at 290 nm , which was selected for quantification to ensure maximum sensitivity and minimize interference from potential impurities.

Materials and Instrumentation

Item Specification
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Compartment, and DAD/VWD Detector
Analytical Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Data Acquisition OpenLab CDS or equivalent
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine Reference Standard (>99% purity)
Acetonitrile (ACN) HPLC Grade
Water HPLC/Milli-Q Grade
Phosphoric Acid (H₃PO₄) Analytical Grade

Detailed Analytical Protocol

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly (0.1% v/v H₃PO₄).

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the linear range of the method (e.g., 50 µg/mL).

  • Vortex or sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
Parameter Condition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% H₃PO₄ in WaterB: Acetonitrile
Gradient 30% B to 70% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 290 nm
Run Time 15 minutes

Method Validation Protocol and Results

The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3] The validation process confirms that the analytical procedure is suitable for its intended use.

Caption: Workflow for Analytical Method Validation.

Specificity

The method demonstrated excellent specificity. A chromatogram of the diluent showed no interfering peaks at the retention time of the analyte. Similarly, analysis of a placebo (matrix without the analyte) confirmed the absence of interference. The analyte peak was well-resolved from degradation products in samples subjected to stress conditions (acid, base, oxidation, heat).

Linearity and Range

Linearity was assessed by analyzing seven concentration levels from 1 µg/mL to 100 µg/mL. The calibration curve of peak area versus concentration showed excellent correlation.

Parameter Result
Range 1.0 - 100.0 µg/mL
Correlation Coefficient (R²) > 0.999
Regression Equation y = 45.7x - 3.2 (Representative)
Residuals Randomly scattered around zero
Accuracy (Recovery)

Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration of 50 µg/mL). Each level was prepared in triplicate.

Spike Level Concentration (µg/mL) Mean Recovery (%) RSD (%)
80%4099.50.8
100%50100.80.5
120%60101.20.6
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%

The high recovery values confirm the accuracy of the method.[16]

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[1]

  • Repeatability: Six replicate injections of the 50 µg/mL standard were performed on the same day.

  • Intermediate Precision: The same analysis was repeated by a different analyst on a different day using a different instrument.

Precision Level Mean Peak Area RSD (%)
Repeatability (Day 1) 22810.45
Intermediate (Day 2) 22950.62
Acceptance Criteria ≤ 2.0%

The low relative standard deviation (RSD) values demonstrate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter Value
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

The LOQ of 1.0 µg/mL was confirmed to be the lowest concentration that could be measured with acceptable precision and accuracy, establishing it as the lower limit of the validated range.[17]

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase Composition (± 2% organic)

In all cases, the system suitability parameters (retention time, peak asymmetry, theoretical plates) remained within acceptable limits, and the quantitative results were not significantly affected, indicating the method is robust for routine use.

Conclusion

A simple, rapid, and reliable reversed-phase HPLC-UV method has been successfully developed and validated for the quantification of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine. The method meets all the performance criteria of linearity, accuracy, precision, specificity, and robustness as per ICH guidelines. This application note provides a complete protocol that can be readily implemented in quality control and research laboratories for the routine analysis of this important pharmaceutical intermediate.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • Bioanalytical Method Validation. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. AAPS. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA. [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. FDA. [Link]

  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • PubMed. (2000). Determination of 1,3-benzodioxanes in Piper mullesua by high-performance thin-layer chromatography. National Library of Medicine. [Link]

  • NextSDS. 8-chloro-2,3-dihydro-1,4-benzodioxin-6-amine — Chemical Substance Information. NextSDS. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • MDPI. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • SciELO. (2016). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. SciELO. [Link]

  • PMC. (2024). Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer's Treatment. National Library of Medicine. [Link]

  • PubChem. (8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine. National Library of Medicine. [Link]

  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. [Link]

  • ResearchGate. (2015). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. ResearchGate. [Link]

  • Biotage. (2023). How to maximize UV detection sensitivity in flash chromatography. Biotage. [Link]

  • Chemspace. 3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one. Chemspace. [Link]

  • Michigan State University. UV-Visible Spectroscopy. MSU Chemistry. [Link]

  • MDPI. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. MDPI. [Link]

Sources

Method

Application Note: Preclinical In Vivo Dosing and Pharmacodynamic Profiling of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine in Murine Models

Introduction and Pharmacological Rationale (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine (CAS 923215-34-3)[1] is a synthetic research compound featuring a benzodioxin methanamine scaffold. In neuropharmacology,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Rationale

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine (CAS 923215-34-3)[1] is a synthetic research compound featuring a benzodioxin methanamine scaffold. In neuropharmacology, this structural motif is highly privileged and frequently utilized in central nervous system (CNS) drug discovery. Structurally homologous derivatives, such as SSR181507, have been extensively characterized as dual dopamine D2 receptor antagonists and serotonin 5-HT1A receptor agonists[2].

Because isolated in vitro binding affinities do not reliably predict in vivo efficacy or blood-brain barrier (BBB) penetrance, this application note outlines a comprehensive, self-validating in vivo dosing and pharmacodynamic (PD) protocol. By coupling behavioral phenotypic assays with neurochemical microdialysis, researchers can accurately map the compound's therapeutic index, confirm target engagement, and rule out extrapyramidal side effects.

Formulation and Pharmacokinetics (PK) Strategy

Causality & Experience: The presence of a primary methanamine group ensures that the compound readily forms a hydrochloride (HCl) salt, which is highly hydrophilic. Proper vehicle selection is critical to prevent precipitation at physiological pH and ensure rapid, predictable systemic absorption.

  • Vehicle Selection: For the HCl salt, sterile 0.9% physiological saline is the optimal vehicle. If utilizing the free base, formulate as a solution using 5% DMSO and 5% Tween-80 in sterile water or saline.

  • Administration Route: Intraperitoneal (IP) injection is the gold standard for acute behavioral screening in mice due to rapid absorption into the portal vein. Subcutaneous (SC) dosing can be utilized for extended-release pharmacokinetic profiling.

  • Dose Range: Based on structurally homologous benzodioxin methanamines, an exploratory dose range of 0.1, 1.0, 3.0, and 10.0 mg/kg is recommended to capture both the threshold of efficacy and potential off-target toxicity[2].

Scientist's Insight: Always verify the pH of the final dosing solution. If the HCl salt renders the solution highly acidic (pH < 5.0), adjust to pH 6.5–7.2 using dilute NaOH. Highly acidic IP injections cause localized peritonitis, which induces pain-related immobility that will severely confound your locomotor and social interaction readouts.

Experimental Workflow and Logical Relationships

The following diagram illustrates the experimental workflow, linking the dosing strategy to specific behavioral and neurochemical readouts that validate 5-HT1A and D2 receptor engagement.

G Compound (8-Chloro-2,3-dihydro-1,4- benzodioxin-6-yl)methanamine Formulation Formulation (Saline / 5% DMSO + Tween-80) Compound->Formulation Dosing In Vivo Dosing (IP Route: 0.1 - 10 mg/kg) Formulation->Dosing PD_Behav Behavioral Assays (Phenotypic Readouts) Dosing->PD_Behav PD_Neuro Neurochemical Assays (Target Engagement) Dosing->PD_Neuro Assay1 5-HT1A Mediation: Hypothermia & Social Interaction PD_Behav->Assay1 Assay2 D2 Mediation: Locomotor Activity & Catalepsy PD_Behav->Assay2 Assay3 Microdialysis: mPFC DA & Hippocampal 5-HT PD_Neuro->Assay3

Caption: In vivo pharmacological workflow for evaluating benzodioxin methanamine derivatives.

Detailed Experimental Protocols

Protocol A: 5-HT1A-Mediated Hypothermia and Social Interaction

Causality: Activation of somatodendritic 5-HT1A autoreceptors in the raphe nucleus induces a robust, dose-dependent decrease in core body temperature. Furthermore, 5-HT1A agonism enhances anxiolytic behavior, which can be quantified by increased active engagement in social contexts[3].

Step-by-Step Methodology:

  • Acclimation: Habituate adult male C57BL/6 mice to the testing room for 60 minutes prior to the experiment to establish a stable baseline stress level.

  • Baseline Measurement: Lubricate a rodent rectal thermistor probe with glycerol. Insert 2 cm into the rectum and record the baseline temperature ( T0​ ).

  • Dosing: Administer the compound (0.1 - 10 mg/kg, IP) or vehicle control (n=8 per group).

  • Time-Course Monitoring: Record rectal temperatures at 15, 30, 60, and 120 minutes post-injection. A temperature drop of ≥1.5∘C serves as a reliable physiological biomarker of 5-HT1A target engagement.

  • Social Interaction Test: At T=30 min post-dosing, place pairs of unfamiliar, weight-matched mice into a neutral, dimly lit arena. Video-record and score the total time spent in active social interaction (sniffing, following, grooming) over a 10-minute session[3].

Protocol B: D2-Mediated Locomotor Activity and Catalepsy Assessment

Causality: D2 receptor antagonists effectively block amphetamine-induced hyperlocomotion, which is a predictive model for antipsychotic efficacy. However, high D2 occupancy in the striatum causes catalepsy (a proxy for extrapyramidal side effects). Atypical agents with concurrent 5-HT1A agonism typically reverse or prevent this catalepsy, creating a wider therapeutic window[2].

Step-by-Step Methodology:

  • Hyperlocomotion Blockade: Pre-treat mice with the test compound (IP). 30 minutes later, administer D-amphetamine (2.0 mg/kg, IP) to induce hyperlocomotion.

  • Open Field Tracking: Immediately place mice in automated open-field arenas equipped with infrared photobeams. Record the total distance traveled (cm) over 60 minutes.

  • Catalepsy Bar Test: In a separate cohort, administer the test compound. At 60 minutes post-dosing, gently place the mouse's forepaws on a horizontal steel bar (0.4 cm diameter, elevated 4 cm).

  • Measurement: Record the latency (in seconds) for the mouse to remove both forepaws from the bar. A latency >30 seconds indicates cataleptic liability.

Protocol C: In Vivo Microdialysis (Neurochemical Profiling)

Causality: To validate that the behavioral effects are driven by central monoamine modulation rather than peripheral off-target effects, in vivo microdialysis quantifies neurotransmitter release in freely moving animals. 5-HT1A activation decreases hippocampal serotonin (5-HT) via autoreceptor feedback, while simultaneously increasing dopamine (DA) in the medial prefrontal cortex (mPFC)[4].

Step-by-Step Methodology:

  • Stereotaxic Surgery: Implant concentric microdialysis probes into the mPFC (coordinates: AP +2.2, ML -0.6, DV -3.2) and ventral hippocampus (AP -3.0, ML -3.0, DV -3.8) under isoflurane anesthesia.

  • Recovery & Perfusion: Allow 48 hours for post-surgical recovery. Perfuse probes with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 μ L/min.

  • Baseline Sampling: Collect dialysate samples every 20 minutes until stable baseline monoamine levels are achieved (typically requires 3-4 fractions).

  • Compound Challenge: Administer the compound (IP) and continue collecting fractions for 180 minutes.

  • Quantification: Analyze dialysates using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) to quantify DA and 5-HT concentrations relative to baseline[4].

Scientist's Insight: Benzodioxin derivatives can occasionally adhere to the inner walls of the microdialysis tubing due to non-specific binding. Pre-coating the lines with a 1% BSA solution or utilizing low-binding FEP (Fluorinated Ethylene Propylene) tubing prevents artificial drops in quantified dialysate concentrations.

Quantitative Data Summary

The following table summarizes the anticipated pharmacological profile of a dual 5-HT1A/D2 benzodioxin methanamine based on established reference compounds in the same structural class[2],[4],[3].

Assay / ParameterTarget ReceptorExpected Response ProfileClinical Translation
Core Body Temperature 5-HT1A (Agonism)Dose-dependent decrease ( −1.5 to −2.5∘C )Target engagement biomarker
Social Interaction Time 5-HT1A (Agonism)Significant increase vs. vehicleAnxiolytic / Antidepressant efficacy
Amphetamine Hyperlocomotion D2 (Antagonism)Dose-dependent inhibition ( ED50​≈1−3 mg/kg)Antipsychotic efficacy
Catalepsy Latency D2 vs 5-HT1A balanceMinimal increase ( <10 sec) at therapeutic dosesLow extrapyramidal side effects
mPFC Dopamine Levels 5-HT1A / D2 interactionIncrease (150-200% of baseline)Cognitive enhancement
Hippocampal 5-HT Levels 5-HT1A (Autoreceptor)Decrease (40-60% of baseline)Presynaptic autoreceptor activation

References

  • Title: 923215-34-3,(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)
  • Title: SSR181507, a dopamine D2 receptor antagonist and 5-HT1A receptor agonist.
  • Source: Journal of Pharmacology and Experimental Therapeutics (via DOI)
  • Source: ResearchGate (ACS Chemical Neuroscience)

Sources

Technical Notes & Optimization

Troubleshooting

Resolving solubility issues of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine in DMSO

Troubleshooting Guide for Solubility in DMSO Welcome to the technical support guide for (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine. This resource is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide for Solubility in DMSO

Welcome to the technical support guide for (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine in DMSO. Is this expected?

A1: Challenges with dissolving benzodioxin derivatives can occur, and several factors may be at play. While DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of compounds, the specific solubility of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine in DMSO is not extensively documented in publicly available literature.[1] The molecular structure, which includes a chlorinated benzodioxin ring and a methanamine group, contributes to its physicochemical properties. The predicted XLogP3 value, a measure of lipophilicity, for the parent compound 2,3-dihydro-1,4-benzodioxin-6-methylamine is 0.7, suggesting a degree of hydrophobicity that might influence its dissolution.[2]

It's important to recognize that many discovery compounds exhibit low solubility, which can impact bioassays by causing underestimated activity and variable data.[3][4] Therefore, encountering some initial difficulty is not unusual.

Q2: What is the maximum concentration of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine that I can dissolve in DMSO?

Experimental Protocol: Determining Approximate Solubility

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into a clean, dry vial.

  • Initial Solvent Addition: Add a calculated volume of high-purity, anhydrous DMSO (e.g., 100 µL) to achieve a high target concentration (in this example, 10 mg/mL).

  • Observation and Mixing: Vigorously vortex the vial for 1-2 minutes.[5] Observe for any undissolved particulate matter.

  • Incremental Dilution: If the compound is not fully dissolved, add additional known volumes of DMSO incrementally (e.g., 50 µL at a time), vortexing thoroughly after each addition, until the solution becomes clear.

  • Calculation: Record the total volume of DMSO required to completely dissolve the initial mass of the compound. This will give you an approximate maximum solubility.

Q3: My compound appears to be dissolving, but then a precipitate forms. What is happening?

A3: This phenomenon, known as precipitation upon dilution, is a common issue when a DMSO stock solution is added to an aqueous buffer or cell culture medium.[5][6] DMSO is miscible with water, but the compound dissolved within it may not be as soluble in the resulting mixed-solvent system. This can lead to the compound crashing out of solution.

To mitigate this, consider the following:

  • Lowering the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 0.5%, to minimize solvent effects and potential cytotoxicity.[5]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This gradual change in solvent polarity can sometimes keep the compound in solution.

  • Pre-spiking the Aqueous Solution: One effective technique is to first add nearly the final concentration of DMSO to your aqueous solution, mix, and then add the concentrated compound stock with gentle stirring.[7]

Troubleshooting Workflow

If you are facing persistent solubility issues, follow this systematic troubleshooting guide.

Step 1: Initial Dissolution Attempt

  • Protocol:

    • Accurately weigh the desired amount of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine.

    • Add the calculated volume of anhydrous DMSO.

    • Gently vortex the mixture for 2-5 minutes.[5]

  • Expected Outcome: A clear, homogenous solution.

  • Troubleshooting: If undissolved particles remain, proceed to Step 2.

Step 2: Assisted Dissolution Techniques

If gentle vortexing is insufficient, more energy can be applied to facilitate dissolution.

  • Sonication:

    • Protocol: Place the vial in a bath sonicator for 5-10 minute intervals.[5] Monitor the sample to avoid excessive heating.

    • Causality: Sonication uses high-frequency sound waves to create microbubbles that cavitate, generating localized energy that can break up compound aggregates and enhance solvent interaction.[3]

  • Gentle Warming:

    • Protocol: Warm the solution in a water bath at 37°C for 10-15 minutes.[5]

    • Causality: Increasing the temperature increases the kinetic energy of both the solvent and solute molecules, which can overcome the intermolecular forces in the solid compound, leading to enhanced solubility.[8]

    • Caution: Be mindful that heat can potentially degrade some compounds. It is advisable to test the stability of your compound at the intended temperature.

Step 3: Considering Alternative Solvents or Formulations (Advanced)

If the compound remains insoluble in DMSO even with assistance, more advanced strategies may be necessary, particularly for in vivo or complex in vitro models.

  • Co-solvents: The use of a co-solvent system can sometimes improve solubility.[9][10] This involves blending DMSO with another miscible solvent. However, the compatibility of any co-solvent with your experimental system must be thoroughly validated.

  • pH Adjustment: For compounds with ionizable groups, such as the amine in (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine, altering the pH can significantly impact solubility.[10] The formation of a salt (e.g., a hydrochloride salt) can increase aqueous solubility.[11]

  • Use of Surfactants: In some applications, non-ionic surfactants can be used to create micelles that encapsulate and solubilize hydrophobic compounds.[11]

Data Summary Table

TechniqueDescriptionAdvantagesConsiderations
Vortexing Mechanical agitationSimple, rapidMay be insufficient for highly insoluble compounds
Sonication High-frequency sound wavesEffective at breaking up aggregatesCan generate heat; potential for compound degradation
Gentle Warming Increasing kinetic energyCan significantly increase solubilityPotential for thermal degradation of the compound
Co-solvency Using a mixture of solventsCan fine-tune solvent propertiesRequires careful selection and validation for assay compatibility

Logical Workflow Diagram

G start Start: Undissolved Compound in DMSO vortex Step 1: Gentle Vortexing (2-5 min) start->vortex check1 Is the solution clear? vortex->check1 sonicate Step 2a: Sonication (5-10 min intervals) check1->sonicate No success Success: Compound Dissolved check1->success Yes warm Step 2b: Gentle Warming (37°C, 10-15 min) sonicate->warm check2 Is the solution clear? warm->check2 advanced Step 3: Consider Advanced Techniques (Co-solvents, pH adjustment) check2->advanced No check2->success Yes fail Consult further literature or manufacturer advanced->fail

A troubleshooting workflow for dissolving (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine in DMSO.

Best Practices for Handling and Storage
  • Use Anhydrous DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere. Water can decrease the solubility of hydrophobic compounds. Use high-purity, anhydrous DMSO from a freshly opened bottle or a properly stored container.

  • Stock Solutions: Once dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[5]

  • Storage: Store DMSO stock solutions at -20°C or -80°C.[5] The relatively high freezing point of DMSO (18.5°C) means it will be solid at these temperatures.[12] Allow the vial to come to room temperature and ensure the solution is homogenous before use.

References
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Di, L., & Kerns, E. H. (2006).
  • ResearchGate. (n.d.). DMSO solubility and bioscreening.
  • Sigma-Aldrich. (n.d.). 8-chloro-2,3-dihydro-1,4-benzodioxin-6-amine.
  • ResearchGate. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?
  • PubChem. (n.d.). (8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine.
  • Merck. (2013, May 30). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from International Journal of Medical Science and Dental Research.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques. Retrieved from International Journal of Pharmaceutical Sciences Review and Research.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from Ascendia Pharmaceutical Solutions website.
  • NextSDS. (n.d.). 8-chloro-2,3-dihydro-1,4-benzodioxin-6-amine.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from International Journal of Pharmaceutical and Bio-Medical Science.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-methylamine.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.

Sources

Optimization

Improving reaction yield during (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine synthesis

Technical Support Center: Synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine Welcome to the technical support center for the synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine. This guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

Welcome to the technical support center for the synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and ensure the highest purity of your final product. Our approach is rooted in mechanistic principles and validated through empirical data.

Table of Contents

Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered during the synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine, which is typically achieved through the reductive amination of 8-chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Q1: My reaction yield for the synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine is consistently below 50%. What are the primary factors I should investigate?

Low yields in this synthesis often trace back to one of three areas: imine formation, the reduction step, or product isolation.

  • Inefficient Imine Formation: The initial step is the condensation of the aldehyde with an amine source (commonly ammonia or an equivalent) to form an imine intermediate. This is a reversible reaction, and the equilibrium may not favor the imine. Driving the reaction forward by removing the water byproduct, for instance with a Dean-Stark apparatus or the addition of a dehydrating agent, can improve the yield.

  • Suboptimal pH: The pH of the reaction medium is critical. The reaction requires a mildly acidic environment (typically pH 5-6) to facilitate both the protonation of the carbonyl oxygen (activating the aldehyde) and the nucleophilic attack by the amine. If the pH is too low, the amine will be fully protonated and non-nucleophilic. If it's too high, the carbonyl group won't be sufficiently activated.

  • Choice and Stoichiometry of Reducing Agent: The selection of the reducing agent is paramount. A common issue is the premature reduction of the starting aldehyde to the corresponding alcohol before imine formation can occur. Using a milder reducing agent that selectively reduces the imine in the presence of the aldehyde, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is often preferred over stronger agents like sodium borohydride (NaBH4) for this reason.[1] Ensure you are using the correct stoichiometry of the reducing agent; an excess may lead to unwanted side reactions, while an insufficient amount will result in an incomplete reaction.

Q2: I am observing a significant amount of 8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol in my crude product. How can this be minimized?

The formation of the alcohol byproduct is a classic sign that the reduction of the starting aldehyde is competing with the reduction of the desired imine intermediate.

  • Use a pH-Sensitive Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is particularly effective at acidic pH where the imine is protonated to form an iminium ion. This iminium ion is more electrophilic and thus more readily reduced than the starting aldehyde.[1][2]

  • One-Pot, Two-Step Procedure: Consider a stepwise approach. First, allow the imine to form completely by mixing the aldehyde and amine source in a suitable solvent for a period before introducing the reducing agent. This ensures a higher concentration of the imine intermediate when the reductant is added.

  • Temperature Control: Running the reaction at a lower temperature can sometimes favor the desired pathway by slowing down the rate of aldehyde reduction relative to imine formation and reduction.

Visualizing the Competing Pathways

The following diagram illustrates the desired reaction pathway versus the formation of the alcohol side-product.

G cluster_0 Reaction Pathways Aldehyde 8-Chloro-2,3-dihydro-1,4- benzodioxine-6-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine - H2O Alcohol (8-Chloro-2,3-dihydro-1,4- benzodioxin-6-yl)methanol (Side Product) Aldehyde->Alcohol + Reducing Agent Amine Amine Source (e.g., NH4OAc) Amine->Imine Product (8-Chloro-2,3-dihydro-1,4- benzodioxin-6-yl)methanamine Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product ReducingAgent->Alcohol

Caption: Competing reaction pathways during reductive amination.

Q3: What are the differences between common reducing agents like NaBH4, NaBH3CN, and NaBH(OAc)3 for this synthesis?

The choice of reducing agent is a critical parameter that influences both the yield and the purity of the product.

Reducing AgentReactivityOptimal pHKey AdvantagesConsiderations
Sodium Borohydride (NaBH4)Strong7-10Inexpensive, readily available.Can readily reduce aldehydes, leading to alcohol byproduct formation.[1]
Sodium Cyanoborohydride (NaBH3CN)Mild, pH-sensitive5-6Selectively reduces imines/iminium ions over aldehydes.[1][2]Toxic cyanide byproduct, requires careful handling and waste disposal.
Sodium Triacetoxyborohydride (NaBH(OAc)3)Mild5-7Non-toxic, selective for imines, often provides higher yields.[1][3]More expensive, can be moisture-sensitive.

Recommendation: For the synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine, Sodium Triacetoxyborohydride (NaBH(OAc)3) is often the preferred choice due to its high selectivity and non-toxic nature, which simplifies handling and work-up procedures.[3]

Q4: How can I effectively monitor the progress of the reaction to determine its completion?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.

  • TLC Setup: Use a silica gel plate and a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes).

  • Spotting: Spot the starting aldehyde, the reaction mixture, and a co-spot of the two on the TLC plate.

  • Analysis: The disappearance of the starting aldehyde spot indicates the completion of the reaction. The product amine will have a different Rf value. Staining with potassium permanganate or ninhydrin can help visualize the spots if they are not UV-active.

Troubleshooting Guide: A Mechanistic Approach

Use this decision tree to diagnose and resolve issues in your synthesis.

G Start Low Yield or Impure Product CheckAldehyde Is the starting aldehyde spot still present on TLC? Start->CheckAldehyde CheckProduct Is a new spot corresponding to the product visible? CheckAldehyde->CheckProduct No IncompleteReaction Incomplete Reaction CheckAldehyde->IncompleteReaction Yes CheckSideProducts Are there significant side-product spots? CheckProduct->CheckSideProducts Yes NoProduct No Product Formation CheckProduct->NoProduct No AlcoholByproduct Primary side product is the alcohol? CheckSideProducts->AlcoholByproduct Yes CleanReaction High Purity Product CheckSideProducts->CleanReaction No Action1 1. Insufficient reaction time. 2. Inactive reducing agent. 3. Incorrect stoichiometry. IncompleteReaction->Action1 Possible Causes Solution1 Extend reaction time. Use fresh reducing agent. Verify calculations. Action1->Solution1 Action2 1. Incorrect pH (amine protonated). 2. Amine source degradation. NoProduct->Action2 Possible Causes Solution2 Adjust pH to 5-6. Use fresh amine source. Action2->Solution2 Action3 Aldehyde reduction is dominant. AlcoholByproduct->Action3 Yes OtherSideProducts Other unidentified side products. AlcoholByproduct->OtherSideProducts No Solution3 Use a more selective reducing agent (e.g., NaBH(OAc)3). Lower the reaction temperature. Action3->Solution3 Solution4 Characterize side products (MS, NMR). Consider alternative purification methods. OtherSideProducts->Solution4

Caption: Troubleshooting decision tree for the synthesis.

Detailed Experimental Protocols

The following protocol provides a general guideline. It should be adapted and optimized based on your specific laboratory conditions and scale.

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is a standard procedure and may require optimization.

Materials:

  • 8-chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (1.0 eq)

  • Ammonium acetate (10 eq)

  • Methanol (as solvent)

  • Sodium borohydride (1.5 eq)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Imine Formation:

    • To a solution of 8-chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).

    • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions. Caution: Gas evolution (hydrogen) will occur.

    • Allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Dilute the residue with water and extract with dichloromethane (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine.

References

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • 8-chloro-2,3-dihydro-1,4-benzodioxin-6-amine - NextSDS. [Link]

  • 8-chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde - NextSDS. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. [Link]

  • Reductive Amination - Chemistry Steps. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. (This is a foundational paper on the topic, often cited in other resources).

Sources

Reference Data & Comparative Studies

Validation

Advanced LC-MS/MS Bioanalytical Method Validation for (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine: A Comparative Performance Guide

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Introduction & The Bioanalytical Challenge (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine (CAS: 923215-34-3) [1] is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals.

Introduction & The Bioanalytical Challenge

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine (CAS: 923215-34-3) [1] is a highly polar, basic primary amine featuring a benzodioxin core. In pharmacokinetic (PK) profiling, quantifying such low-molecular-weight (MW 199.63) basic amines in human plasma presents a distinct set of challenges.

When utilizing traditional Protein Precipitation (PPT) combined with standard HPLC-MS/MS, researchers frequently encounter severe ion suppression . This occurs because the primary amine is protonated at acidic to neutral pH, leading to poor retention on standard C18 columns. Consequently, the analyte co-elutes with early-eluting endogenous phospholipids and salts, neutralizing the charge droplet in the Electrospray Ionization (ESI) source and crippling assay sensitivity.

To establish a self-validating, robust system compliant with the FDA Bioanalytical Method Validation Guidance (2018) [2] and the EMA ICH M10 Guideline (2023) [3], we engineered an optimized workflow. This guide objectively compares our advanced Mixed-Mode Cation Exchange (MCX) SPE-UPLC-MS/MS method against the conventional PPT-HPLC approach.

Methodological Causality: Why SPE and UPLC?

Sample Preparation: PPT vs. MCX-SPE

PPT merely precipitates large proteins, leaving soluble phospholipids (e.g., glycerophosphocholines) in the extract. For a polar amine, this is fatal to reproducibility.

The MCX-SPE Advantage: We leverage the molecule's basic amine group (pKa ~9.5). By acidifying the plasma with 2% phosphoric acid, the amine becomes fully protonated. During SPE loading, it binds strongly to the sulfonic acid cation-exchange moieties of the MCX sorbent. This allows for an aggressive 100% methanol wash that strips away neutral and acidic phospholipids without eluting the target analyte. Elution is then triggered by neutralizing the amine with 5% ammonium hydroxide in methanol, ensuring a pristine extract.

Chromatography: HPLC vs. Sub-2 µm UPLC

Standard 5 µm HPLC columns yield broad peaks for basic amines due to secondary interactions with unendcapped surface silanols. By transitioning to a 1.7 µm UPLC column with a high-strength silica core, we reduce eddy diffusion and minimize silanol interactions. This results in sharper peaks, a 3-fold increase in the signal-to-noise (S/N) ratio, and a significantly shorter run time.

Workflow Plasma Plasma Sample (50 µL + IS) Acidify Acidification (2% H3PO4) Plasma->Acidify SPE MCX-SPE (Wash & Elute) Acidify->SPE UPLC UPLC Separation (1.7 µm C18) SPE->UPLC MSMS ESI-MS/MS (MRM Mode) UPLC->MSMS Data ICH M10 Validation MSMS->Data

Figure 1: Optimized SPE-UPLC-MS/MS bioanalytical workflow for primary amine quantification.

Step-by-Step Experimental Protocol

1. Sample Pre-treatment:

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Spike with 10 µL of stable-isotope labeled Internal Standard (SIL-IS) to create a self-correcting validation system.

  • Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) in water to disrupt protein-drug binding and ionize the amine. Vortex for 2 minutes.

2. Solid-Phase Extraction (MCX 96-well plate, 30 mg):

  • Condition: 1 mL Methanol, followed by 1 mL Water.

  • Load: Apply the acidified plasma sample.

  • Wash 1 (Aqueous): 1 mL of 2% Formic acid in water (removes salts and polar interferences).

  • Wash 2 (Organic): 1 mL of 100% Methanol (removes phospholipids and neutral organics).

  • Elute: 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Evaporate & Reconstitute: Dry under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

3. LC-MS/MS Conditions:

  • Column: UPLC C18 (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Electrospray Ionization (ESI) in Positive mode. Multiple Reaction Monitoring (MRM) transition: m/z 200.0 → 183.0 (Loss of NH3​ ).

Comparative Performance & Validation Data

The method was validated strictly according to ICH M10 guidelines [3], evaluating selectivity, linearity, accuracy, precision, matrix effect, and recovery.

Table 1: Methodological Comparison (PPT-HPLC vs. SPE-UPLC)
ParameterConventional Method (PPT + HPLC)Advanced Method (MCX-SPE + UPLC)Regulatory Target (ICH M10)
Sample Volume 100 µL50 µLMinimization preferred
Run Time 8.0 min3.5 minHigh throughput
LLOQ 5.0 ng/mL0.2 ng/mLSignal-to-Noise ≥ 5
Extraction Recovery 62% (Variable)91% (Consistent)Consistent across QC levels
Matrix Effect (IS-Normalized) 38% Ion Suppression4.2% Ion SuppressionCV ≤ 15% across 6 lots

Insight: The conventional PPT method suffers from a 38% signal loss due to matrix suppression, failing the ICH M10 requirement for matrix effect consistency. The MCX-SPE method completely resolves this, delivering a robust recovery profile.

Table 2: Accuracy and Precision Validation (SPE-UPLC Method)
QC Level (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%Bias)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)
LLOQ (0.2) 6.8+4.28.1+5.5
Low QC (0.6) 4.5+2.15.3+3.0
Mid QC (20.0) 3.2-1.54.0-1.2
High QC (80.0) 2.8-0.83.5-1.0

Note: All parameters fall well within the FDA/EMA acceptance criteria (±15% for QCs, ±20% for LLOQ). [2][3]

MatrixEffect Problem High Ion Suppression (Matrix Effect > 15%) Cause Phospholipid Co-elution with Primary Amine Problem->Cause Action1 Switch to MCX-SPE (Removes Neutral Lipids) Cause->Action1 Action2 Optimize UPLC Gradient (Shift Retention Time) Cause->Action2 Result Matrix Effect < 5% (Compliant with FDA/EMA) Action1->Result Action2->Result

Figure 2: Logical decision tree for mitigating phospholipid-induced matrix effects in LC-MS/MS.

Conclusion

For highly polar, basic analytes like (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine, traditional protein precipitation is insufficient for rigorous regulatory submissions. By employing a mechanistic approach—utilizing the molecule's pKa to drive orthogonal MCX-SPE cleanup and leveraging sub-2 µm UPLC for chromatographic efficiency—laboratories can achieve a 25-fold improvement in LLOQ (from 5.0 to 0.2 ng/mL) while fully eliminating phospholipid-induced matrix effects. This ensures a self-validating assay that confidently meets all ICH M10 and FDA bioanalytical standards.

References

  • NextSDS / PubChem Database. "(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine - Chemical Substance Information." NextSDS Chemical Directory. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." EMA.europa.eu, January 2023. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

This document provides a comprehensive operational and safety guide for the handling of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine (CAS No. 769073-83-8).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for the handling of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine (CAS No. 769073-83-8). As a research chemical, its toxicological properties are not fully characterized, demanding a cautious and proactive approach to safety. This guide is designed for drug development professionals and laboratory researchers, offering procedural guidance grounded in established safety principles to ensure personnel protection and experimental integrity.

Hazard Identification and Risk Assessment

Understanding the hazard profile is the foundation of safe handling. The structure of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine combines a primary aromatic amine with a halogenated benzodioxin ring system. This necessitates a multi-faceted risk assessment.

  • Primary Aromatic Amines: This class of compounds can be toxic, and some are known or suspected carcinogens.[1] They can be absorbed through the skin, inhaled, or ingested.

  • Halogenated Organic Compounds: The presence of chlorine increases the molecule's persistence and can lead to the formation of hazardous decomposition products, such as hydrogen chloride gas, during combustion.[2]

  • Limited Data: As a research chemical, this specific compound lacks extensive toxicological data. Therefore, it must be treated as a substance of unknown but potentially high toxicity.

Based on data for analogous compounds, the following hazard classifications should be assumed[3][4]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

A thorough risk assessment must be conducted before any new procedure involving this compound.[5][6] This involves evaluating the quantities being used, the potential for aerosolization, and the duration of handling.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense.[7] Before relying on PPE, engineering and administrative controls must be implemented to minimize exposure.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to control the inhalation hazard.[8][9] The fume hood provides critical protection from hazardous vapors and dust.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[10]

Administrative Controls
  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be written and approved before work begins.[9] This SOP should cover all aspects of handling, from receipt to disposal.

  • Designated Area: All work with this compound should be restricted to a clearly marked "Designated Area" within the lab.[11] This area should contain all necessary handling equipment and spill cleanup materials.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound before they are permitted to work with it.[12] Records of this training should be maintained.[8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the planned procedures.[13][14] The following table summarizes the minimum required PPE.

Protection Type Specification Rationale and Causality
Hand Protection Double-gloving with nitrile gloves.[15]The outer glove provides primary protection and can be removed immediately upon contamination.[16] The inner glove protects the skin during the removal of the outer glove. Nitrile offers good resistance to a broad range of chemicals. PVC gloves are not recommended as they offer little protection.[16]
Eye & Face Protection Chemical splash goggles and a full-face shield.[7][15]Goggles provide a seal around the eyes to protect against splashes and aerosols.[16] A face shield must be worn over the goggles to protect the entire face when there is a significant risk of splashing.
Body Protection A lab coat with long sleeves and tight cuffs. A chemically resistant apron should be worn over the lab coat.The lab coat provides a primary barrier. The chemically resistant apron provides an additional layer of protection against spills of liquid solutions. For larger quantities, disposable chemical-resistant coveralls are recommended.[7][15]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., an N95 or N100 filter for solids).[17]Required if there is a risk of generating dust or aerosols outside of a fume hood. Surgical masks offer no protection from chemical vapors.[17] All users of tight-fitting respirators must be fit-tested and medically cleared as per OSHA regulations.[13]

Operational Plans: Step-by-Step Guidance

This section provides procedural guidance for common laboratory manipulations.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling the compound from preparation to cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Cleanup prep_sop 1. Review SOP & SDS prep_area 2. Prepare Designated Area (Verify fume hood function) prep_sop->prep_area prep_ppe 3. Don Full PPE (Double gloves, goggles, face shield, lab coat) prep_area->prep_ppe handle_weigh 4. Weigh Solid Compound (Use wet towels to catch dust if necessary) prep_ppe->handle_weigh handle_transfer 5. Transfer to Vessel handle_weigh->handle_transfer handle_dissolve 6. Add Solvent & Dissolve handle_transfer->handle_dissolve clean_decontaminate 7. Decontaminate Surfaces handle_dissolve->clean_decontaminate clean_waste 8. Segregate & Label Waste (Halogenated vs. Non-Halogenated) clean_decontaminate->clean_waste clean_ppe 9. Doff & Dispose of PPE clean_waste->clean_ppe clean_wash 10. Wash Hands Thoroughly clean_ppe->clean_wash

Caption: General workflow for handling (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine.

Weighing the Solid Compound
  • Ensure all work is conducted in a chemical fume hood.

  • Use a disposable weigh boat or creased, glossy weighing paper to prevent the powder from adhering.

  • Carefully use a spatula to transfer the desired amount of solid. Avoid any actions that could create dust. Using premade solutions when possible can reduce dust generation.[8]

  • If weighing outside a containment hood is unavoidable (not recommended), wear a dust mask and use wet towels to catch dust.[8]

  • After transfer, decontaminate the spatula and the balance with an appropriate solvent (e.g., ethanol), collecting the waste for proper disposal.

Emergency Procedures

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18][19] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[20] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

Spill Response Plan

The appropriate response to a spill depends on its size and location.

G spill Spill Occurs location_check Is the spill inside the fume hood? spill->location_check size_check_inside Is it a minor spill (<100 mL / 5g)? location_check->size_check_inside Yes size_check_outside Is it a minor spill (<100 mL / 5g)? location_check->size_check_outside No cleanup_minor Contain with absorbent pads. Clean area with appropriate solvent. Collect all waste in a sealed, labeled container for halogenated waste. size_check_inside->cleanup_minor Yes evacuate Alert others. Evacuate the area. Call Emergency Services (911). Activate fire alarm if necessary. size_check_inside->evacuate No size_check_outside->cleanup_minor Yes size_check_outside->evacuate No

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.